REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[CH:5]=1.[Br:12][CH2:13][CH2:14]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:14][CH2:13][Br:12])[CH:5]=1 |f:2.3.4|
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Name
|
|
Quantity
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2.54 g
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Type
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reactant
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Smiles
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COC(C1=CC(=CC=C1)O)=O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Name
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|
Quantity
|
5.69 mL
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Type
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reactant
|
Smiles
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BrCCBr
|
Name
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|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is refluxed for 24 h
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Duration
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24 h
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Type
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FILTRATION
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Details
|
The solids are filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
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Details
|
The residue is purified by silica gel flash chromatography (heptane-ethyl acetate, 3:1)
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Name
|
|
Type
|
product
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Smiles
|
COC(C1=CC(=CC=C1)OCCBr)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |